molecular formula C7H5BrClNO B15224128 1-(2-Bromo-6-chloropyridin-3-yl)ethanone

1-(2-Bromo-6-chloropyridin-3-yl)ethanone

Cat. No.: B15224128
M. Wt: 234.48 g/mol
InChI Key: NDHJRLIQIVLPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-chloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-6-chloropyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of pyridine derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-6-chloropyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-chloropyridin-3-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with an ethanone group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(2-bromo-6-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3

InChI Key

NDHJRLIQIVLPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.